A2B Receptor-Dependent Antiproliferative Activity vs. 5′-AMP
Adenosine 3′-monophosphate sodium salt inhibits the proliferation of rat preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner. This effect is abolished by the selective adenosine A2B receptor antagonist MRS1754, confirming a specific, receptor-mediated mechanism [1]. In contrast, adenosine 5′-monophosphate (5′-AMP) does not exhibit this A2B receptor-dependent antiproliferative effect, as its primary role is as a metabolic precursor and energy carrier [2].
| Evidence Dimension | Inhibition of cell proliferation via A2B receptor |
|---|---|
| Target Compound Data | Significant, concentration-dependent inhibition of proliferation in rat PGVSMCs and GMCs; effect abolished by MRS1754 [1] |
| Comparator Or Baseline | 5′-AMP: No reported A2B receptor-dependent antiproliferative activity in vascular cells |
| Quantified Difference | Qualitative difference: 3′-AMP shows receptor-specific antiproliferative activity absent in 5′-AMP |
| Conditions | In vitro cell proliferation assay using rat preglomerular vascular smooth muscle cells and glomerular mesangial cells |
Why This Matters
This functional difference means 5′-AMP cannot serve as a substitute in studies of A2B receptor-mediated vascular biology or renal pathophysiology.
- [1] Jackson, E. K., et al. 2′,3′-cAMP, 3′-AMP, and 2′-AMP inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells via A2B receptors. J. Pharmacol. Exp. Ther. 2011, 337, 358-366. View Source
- [2] Hardie, D. G. AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes Dev. 2011, 25, 1895-1908. View Source
